molecular formula C23H24F2N2O5 B607114 Difamilast CAS No. 937782-05-3

Difamilast

Cat. No. B607114
M. Wt: 446.45
InChI Key: VFBILHPIHUPBPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Difamilast, also known as OPA-15406 or MM36, is a novel selective Phosphodiesterase 4 (PDE4) inhibitor . It was synthesized by Otsuka Pharmaceutical Co., Ltd. (Tokyo, Japan) as a topical agent . Difamilast has demonstrated significant efficacy without adverse reactions such as nausea and diarrhea in patients with atopic dermatitis (AD) and was recently approved in Japan .


Molecular Structure Analysis

The molecular formula of Difamilast is C23H24F2N2O5 . It has a molecular weight of 446.45 . The structure of Difamilast includes a benzamide group, an oxazole ring, and a phenyl ring with difluoromethoxy and isopropoxy substituents .

Scientific Research Applications

  • Efficacy in Atopic Dermatitis : Difamilast shows significant efficacy in treating mild-to-moderate atopic dermatitis. A systematic review and meta-analysis of randomized controlled trials revealed that difamilast outperformed placebo treatments in terms of success rates, improvements in eczema area and severity index scores, and reductions in affected body surface area. Importantly, it was noted for its safety, with no significant increase in treatment-related adverse events compared to the control group (Lu et al., 2022).

properties

IUPAC Name

N-[[2-[4-(difluoromethoxy)-3-propan-2-yloxyphenyl]-1,3-oxazol-4-yl]methyl]-2-ethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24F2N2O5/c1-4-29-18-8-6-5-7-17(18)21(28)26-12-16-13-30-22(27-16)15-9-10-19(32-23(24)25)20(11-15)31-14(2)3/h5-11,13-14,23H,4,12H2,1-3H3,(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFBILHPIHUPBPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NCC2=COC(=N2)C3=CC(=C(C=C3)OC(F)F)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24F2N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Difamilast

CAS RN

937782-05-3
Record name Difamilast [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0937782053
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Difamilast
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14987
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name DIFAMILAST
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T3U32GLJ0F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Using the compound obtained in Example 347 and 2-bromopropane, white powdery N-[2-(4-difluoromethoxy-3-isopropoxyphenyl)oxazol-4-ylmethyl]-2-ethoxybenzamide was obtained following the procedure of Example 348.
Name
compound
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Citations

For This Compound
1,610
Citations
H Saeki, K Ito, D Yokota, H Tsubouchi - Journal of the American Academy …, 2022 - Elsevier
Background Difamilast is a selective phosphodiesterase 4 inhibitor. Phosphodiesterase 4 is involved in cytokine production linked with inflammatory disorders, including atopic …
Number of citations: 38 www.sciencedirect.com
H Saeki, N Baba, K Ito, D Yokota… - British Journal of …, 2022 - academic.oup.com
… difamilast groups demonstrated significantly higher success rates in IGA score compared with vehicle at week 4 [difamilast 0·3% (P < 0·001); difamilast 1… in patients in the difamilast 0·3% …
Number of citations: 31 academic.oup.com
H Saeki, N Baba, K Oshiden, Y Abe… - The Journal of …, 2020 - Wiley Online Library
The safety and efficacy of OPA‐15406 (international non‐proprietary name, difamilast; also referred to as MM36), a new topical, selective phosphodiesterase type‐4 inhibitor, in …
Number of citations: 23 onlinelibrary.wiley.com
H Hiyama, N Arichika, M Okada, N Koyama… - … of Pharmacology and …, 2023 - ASPET
… of difamilast to provide nonclinical data to help understand the clinical effects. Difamilast selectively inhibited recombinant human PDE4 activity in assays. The IC 50 of difamilast against …
Number of citations: 1 jpet.aspetjournals.org
H Saeki, T Imamura, D Yokota, H Tsubouchi - Dermatology and Therapy, 2022 - Springer
… This study demonstrates that difamilast ointments are well tolerated and effective in Japanese adult and pediatric patients with AD when applied twice daily for 52 weeks, and are …
Number of citations: 7 link.springer.com
LC Lu, CM Chao, SP Chang, SH Lan… - Expert Review of …, 2022 - Taylor & Francis
… Although difamilast is already licensed in … difamilast for treating AD is lacking. Therefore, we conducted this meta-analysis of RCTs to assess the clinical efficacy and safety of difamilast …
Number of citations: 3 www.tandfonline.com
G Tsuji, A Hashimoto-Hachiya, A Yumine… - Journal of …, 2023 - Elsevier
… Therefore, we hypothesized that difamilast may affect FLG and LOR expression via CREB in … KPRP expression in difamilast-treated NHEKs. We found that difamilast treatment increased …
Number of citations: 6 www.sciencedirect.com
E Freitas, T Torres - Journal of International Medical …, 2023 - journals.sagepub.com
… the current literature on difamilast in the management of AD. … In 2021, difamilast was the first PDE4 inhibitor to acquire … of the current literature on difamilast in the management of AD. A …
Number of citations: 5 journals.sagepub.com
A Tanaka, M Hide, T Tsuchiya, K Ito - Journal of the American Academy of …, 2021 - jaad.org
… the difamilast group (0.3% P =.0005 and 1% P\.0001) than in the vehicle group. In both studies, difamilast … The incidence of treatment-emergent adverse events in the difamilast were not …
Number of citations: 0 www.jaad.org
K Takahashi, K Miyake, J Ito, H Shimamura… - Journal of Investigative …, 2023 - Elsevier
… Given that the number of basophils accumulated in the skin lesion remained unchanged by difamilast-treatment (Figure 1d), we assumed that difamilast may ameliorate the skin …
Number of citations: 3 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.